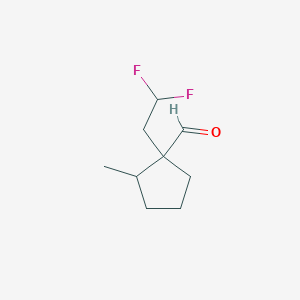
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by the presence of a cyclopentane ring substituted with a difluoroethyl group and a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentane derivatives.
Introduction of the Difluoroethyl Group: This step involves the addition of a difluoroethyl group to the cyclopentane ring. This can be achieved through a nucleophilic substitution reaction using a difluoroethyl halide (e.g., difluoroethyl bromide) and a suitable base.
Formylation: The final step is the introduction of the carbaldehyde group. This can be done using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde depends on its application. In chemical reactions, the aldehyde group is highly reactive, making it a key site for nucleophilic attack. The difluoroethyl group can influence the reactivity and stability of the compound through electron-withdrawing effects, which can affect the overall reaction mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Difluoroethyl)-cyclopentane-1-carbaldehyde: Lacks the methyl group, which can affect its reactivity and applications.
2-Methylcyclopentane-1-carbaldehyde: Lacks the difluoroethyl group, resulting in different chemical properties and reactivity.
1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde: The cyclohexane ring can introduce different steric and electronic effects compared to the cyclopentane ring.
Uniqueness
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde is unique due to the combination of the difluoroethyl group and the cyclopentane ring, which imparts distinct chemical properties. The presence of both electron-withdrawing fluorine atoms and the reactive aldehyde group makes it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H14F2O |
|---|---|
Molekulargewicht |
176.20 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H14F2O/c1-7-3-2-4-9(7,6-12)5-8(10)11/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
MMPMJBDLVIIPJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(CC(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)

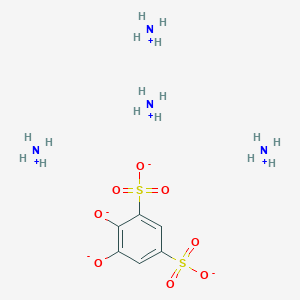
![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
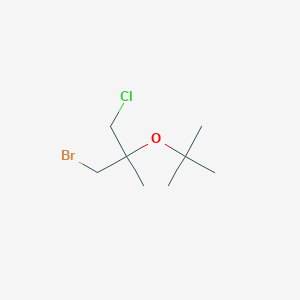
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)

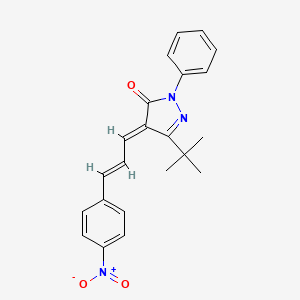

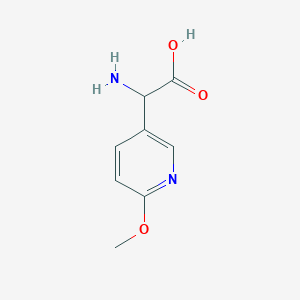
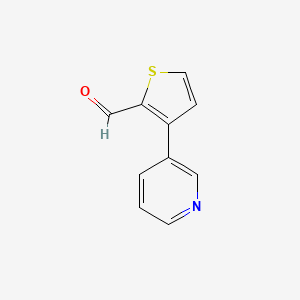

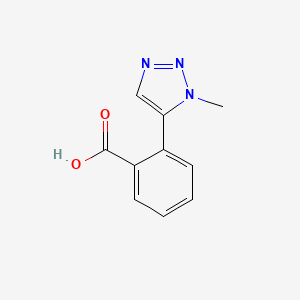
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
